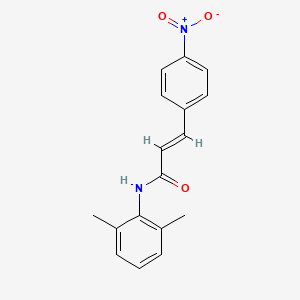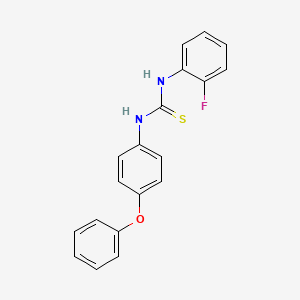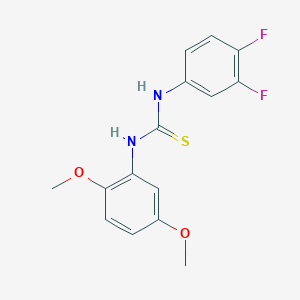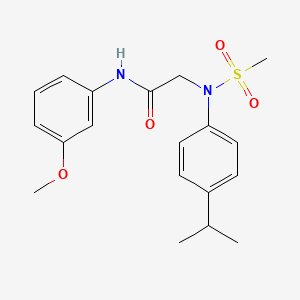
N-(2,3-dichlorophenyl)-3-(4-fluorophenyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,3-dichlorophenyl)-3-(4-fluorophenyl)acrylamide, also known as DCF, is a chemical compound that has become increasingly popular in scientific research. This compound has been studied for its potential use in cancer treatment, as well as for its effects on the immune system. In
Mécanisme D'action
N-(2,3-dichlorophenyl)-3-(4-fluorophenyl)acrylamide exerts its anti-cancer effects through multiple mechanisms. It has been shown to inhibit the activity of enzymes involved in cancer cell proliferation, as well as to induce apoptosis (programmed cell death) in cancer cells. Additionally, N-(2,3-dichlorophenyl)-3-(4-fluorophenyl)acrylamide has been shown to inhibit the migration and invasion of cancer cells, which is important for preventing metastasis. The immunomodulatory effects of N-(2,3-dichlorophenyl)-3-(4-fluorophenyl)acrylamide are thought to be mediated through the activation of immune cells and the production of cytokines.
Biochemical and Physiological Effects:
N-(2,3-dichlorophenyl)-3-(4-fluorophenyl)acrylamide has been shown to have a number of biochemical and physiological effects. It has been shown to decrease the expression of certain genes involved in cancer cell proliferation and to increase the expression of genes involved in apoptosis. Additionally, N-(2,3-dichlorophenyl)-3-(4-fluorophenyl)acrylamide has been shown to modulate the activity of various signaling pathways involved in cancer development. Physiologically, N-(2,3-dichlorophenyl)-3-(4-fluorophenyl)acrylamide has been shown to inhibit tumor growth and to enhance the activity of immune cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(2,3-dichlorophenyl)-3-(4-fluorophenyl)acrylamide in lab experiments is its high potency. It has been shown to have anti-cancer effects at concentrations as low as 1 micromolar, making it a useful tool for studying cancer cell biology. Additionally, N-(2,3-dichlorophenyl)-3-(4-fluorophenyl)acrylamide has been shown to be relatively stable in vitro, which is important for ensuring reproducibility of results. One limitation of using N-(2,3-dichlorophenyl)-3-(4-fluorophenyl)acrylamide in lab experiments is its potential toxicity. While it has been shown to be relatively non-toxic at low concentrations, higher concentrations can be toxic to cells.
Orientations Futures
There are many potential future directions for research on N-(2,3-dichlorophenyl)-3-(4-fluorophenyl)acrylamide. One area of interest is its potential use in combination with other anti-cancer agents. N-(2,3-dichlorophenyl)-3-(4-fluorophenyl)acrylamide has been shown to enhance the activity of certain chemotherapeutic agents, suggesting that it may have synergistic effects when used in combination. Additionally, further research is needed to fully understand the mechanism of action of N-(2,3-dichlorophenyl)-3-(4-fluorophenyl)acrylamide and its effects on the immune system. Finally, research is needed to determine the safety and efficacy of N-(2,3-dichlorophenyl)-3-(4-fluorophenyl)acrylamide in animal models and in clinical trials.
Méthodes De Synthèse
N-(2,3-dichlorophenyl)-3-(4-fluorophenyl)acrylamide can be synthesized using a variety of methods, including the reaction of 2,3-dichlorobenzonitrile with 4-fluorophenylacetic acid in the presence of a base. Another method involves the reaction of 2,3-dichlorobenzonitrile with 4-fluorophenylacetonitrile in the presence of a reducing agent. Both methods result in the formation of N-(2,3-dichlorophenyl)-3-(4-fluorophenyl)acrylamide with a high yield.
Applications De Recherche Scientifique
N-(2,3-dichlorophenyl)-3-(4-fluorophenyl)acrylamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further research. Additionally, N-(2,3-dichlorophenyl)-3-(4-fluorophenyl)acrylamide has been studied for its effects on the immune system. It has been shown to stimulate the production of cytokines and enhance the activity of immune cells, suggesting that it may have potential as an immunomodulatory agent.
Propriétés
IUPAC Name |
(E)-N-(2,3-dichlorophenyl)-3-(4-fluorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2FNO/c16-12-2-1-3-13(15(12)17)19-14(20)9-6-10-4-7-11(18)8-5-10/h1-9H,(H,19,20)/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTOKHNNCRGCPMT-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)NC(=O)C=CC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)Cl)NC(=O)/C=C/C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(2,3-dichlorophenyl)-3-(4-fluorophenyl)prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(difluoromethyl)-2-[(difluoromethyl)thio]-4-(4-nitrophenyl)-1H-imidazole](/img/structure/B5796420.png)

![N-[4-(diethylamino)benzyl]-1-methyl-1H-benzimidazol-5-amine](/img/structure/B5796433.png)
![N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]propanamide](/img/structure/B5796436.png)

![3-chloro-N'-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethylidene]-1-benzothiophene-2-carbohydrazide](/img/structure/B5796462.png)

![2-[(4-acetyl-1-piperazinyl)methyl]-4,6-di-tert-butylphenol](/img/structure/B5796466.png)





